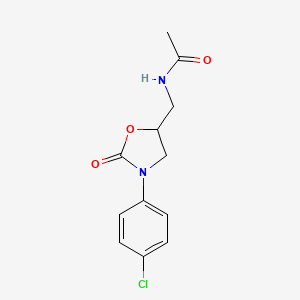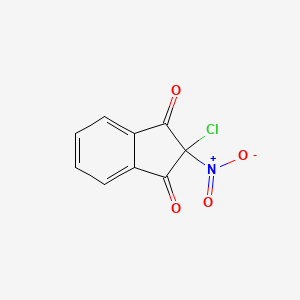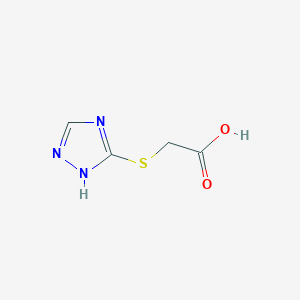
N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide” is a complex organic compound. It contains an oxazolidinone ring, which is a type of heterocyclic compound. Oxazolidinones are a class of compounds that have been used in the development of antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazolidinone ring attached to a 4-chlorophenyl group via a methylene (CH2) bridge. The acetamide group would be attached to the nitrogen of the oxazolidinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might include a relatively high molecular weight and the presence of polar groups, which could make the compound soluble in polar solvents .Applications De Recherche Scientifique
- Findings : Compounds d1, d2, and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .
- Observations : Compounds d1, d2, d3, d6, and d7 showed favorable docking scores within binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
- Applications : Thiazoles have been reported to exhibit anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Advantages : These compounds have higher density, heats of formation, and oxygen balance compared to carbocyclic counterparts .
Antimicrobial Activity
Anticancer Properties
Molecular Docking Studies
Heterocyclic Chemistry
Energetic Heterocycles
Chemical Synthesis and Characterization
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-9(13)3-5-10/h2-5,11H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWSHBSXFJENTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2756255.png)



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2756261.png)




![4-((4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2756271.png)

![N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756273.png)
